molecular formula C13H14F3N3 B2526080 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1014019-33-0

1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B2526080
CAS No.: 1014019-33-0
M. Wt: 269.271
InChI Key: UVRWRQDSRLDHOL-UHFFFAOYSA-N
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Description

1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine is a compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methyl group.

Preparation Methods

The synthesis of 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves multiple steps. Industrial production methods often utilize scalable processes such as flow chemistry to ensure consistent yields and purity .

Chemical Reactions Analysis

1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

Biological Activity

The compound 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine , often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H12F3N3\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_3

This structure features a pyrazole ring substituted with a trifluoromethylphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate strong bactericidal effects and low toxicity to human cells, which is critical for therapeutic applications .

CompoundMIC (µg/mL)Activity
This compoundTBDAntimicrobial
Related Pyrazole Derivative2Effective against S. aureus

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have indicated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound, OSU-03012, demonstrated the ability to reduce AKT phosphorylation in thyroid cancer cells, suggesting a mechanism involving the modulation of signaling pathways related to cell growth and survival .

Case Study: OSU-03012

  • Cell Lines Tested : Human thyroid cancer cell lines.
  • Mechanism : Inhibition of PDK1 and subsequent reduction in AKT activity.
  • Outcome : Significant reduction in cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling and metabolism. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, which is crucial for cellular uptake.

Potential Mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer proliferation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Modulation of Apoptosis : Inducing apoptosis in cancer cells through various signaling pathways.

Properties

IUPAC Name

1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c1-8(17)12-7-18-19(9(12)2)11-5-3-4-10(6-11)13(14,15)16/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRWRQDSRLDHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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